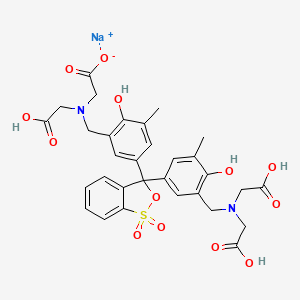
4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide is a heterocyclic compound that features both pyridine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine and pyrimidine rings.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Applications De Recherche Scientifique
4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases where protein kinases are involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring and have shown similar biological activities.
Pyrido[3,4-g]quinazolines: These compounds also feature a pyridine ring and have been studied for their protein kinase inhibitory properties.
Uniqueness
4-(4-Aminopyrimidin-2-yl)pyridine 1-oxide is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61310-48-3 |
|---|---|
Formule moléculaire |
C9H8N4O |
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
2-(1-oxidopyridin-1-ium-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H8N4O/c10-8-1-4-11-9(12-8)7-2-5-13(14)6-3-7/h1-6H,(H2,10,11,12) |
Clé InChI |
WOFFHNPACQWVAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1N)C2=CC=[N+](C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)







![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)



![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)

